molecular formula C13H14N2O2 B13926793 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol

6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol

Cat. No.: B13926793
M. Wt: 230.26 g/mol
InChI Key: AJAAGLXLIQZWOG-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a methoxyphenyl group and two methyl groups attached to the pyrimidine ring, along with a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with acetone and ammonium acetate under acidic conditions to form the intermediate 4-methoxyphenyl-2,5-dimethylpyrimidine. This intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl and dimethyl groups, along with the hydroxyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O2/c1-8-12(14-9(2)15-13(8)16)10-4-6-11(17-3)7-5-10/h4-7H,1-3H3,(H,14,15,16)

InChI Key

AJAAGLXLIQZWOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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